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Compound of Interest

Compound Name: Copper acetylacetonate

Cat. No.: B8491713

Introduction and Structural Differences

Cu(acac):z and Cu(hfac)2 are both metal 3-diketonate complexes widely used for depositing
copper or copper oxide thin films.[1] They share a similar planar molecular structure with a
central Cu(ll) ion coordinated by two bidentate ligands.[1] The primary structural difference lies
in the terminal groups of the ligands. In Cu(acac)z, these are methyl (—CHs) groups, whereas in
Cu(hfac)2, the hydrogen atoms on the methyl groups are substituted with highly electronegative
fluorine atoms, forming trifluoromethyl (-CF3) groups.[1][2] This substitution significantly alters
the chemical and physical properties of the precursor, impacting its performance in deposition
processes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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